
5-oxo-N-(3-pyridinylmethyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-(3-pyridinylmethyl)prolinamide, also known as PMP, is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. PMP is a proline derivative that has been found to exhibit a range of biochemical and physiological effects, making it an attractive target for further investigation.
Mecanismo De Acción
The exact mechanism of action of 5-oxo-N-(3-pyridinylmethyl)prolinamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular signaling pathways. This inhibition can lead to changes in cellular function and ultimately result in the observed biochemical and physiological effects of 5-oxo-N-(3-pyridinylmethyl)prolinamide.
Biochemical and Physiological Effects:
5-oxo-N-(3-pyridinylmethyl)prolinamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, 5-oxo-N-(3-pyridinylmethyl)prolinamide has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-oxo-N-(3-pyridinylmethyl)prolinamide in lab experiments is its ability to modulate the activity of various enzymes and proteins involved in cellular signaling pathways. This makes it an attractive target for drug discovery and other research applications. However, the limitations of using 5-oxo-N-(3-pyridinylmethyl)prolinamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are numerous future directions for research on 5-oxo-N-(3-pyridinylmethyl)prolinamide. One area of investigation could be the development of 5-oxo-N-(3-pyridinylmethyl)prolinamide-based drugs for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 5-oxo-N-(3-pyridinylmethyl)prolinamide and to identify additional targets for its activity. Finally, the potential toxicity of 5-oxo-N-(3-pyridinylmethyl)prolinamide could be further investigated to determine the safe levels of exposure for lab workers and other individuals who may come into contact with the compound.
Métodos De Síntesis
The synthesis of 5-oxo-N-(3-pyridinylmethyl)prolinamide involves the reaction of proline with pyridine-3-carboxaldehyde in the presence of an oxidizing agent. The resulting product is a white crystalline solid that can be purified using various methods, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
5-oxo-N-(3-pyridinylmethyl)prolinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of investigation has been in the field of drug discovery. 5-oxo-N-(3-pyridinylmethyl)prolinamide has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Propiedades
IUPAC Name |
5-oxo-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10-4-3-9(14-10)11(16)13-7-8-2-1-5-12-6-8/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWADZYYDNZVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(pyridin-3-ylmethyl)prolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

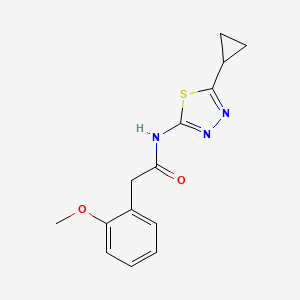
![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)
![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
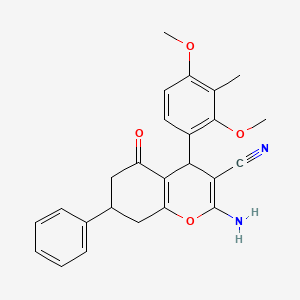
![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)

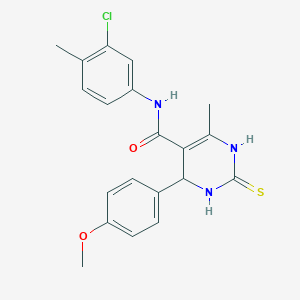
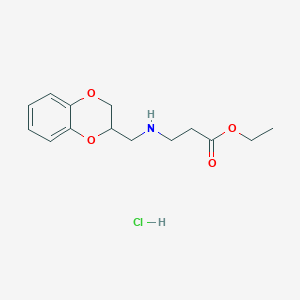
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5143103.png)
![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)
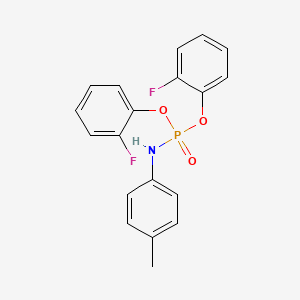
![5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
![4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)